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Introduction: The Dawn of a New Era in Live-Cell
Imaging

Live-cell imaging stands as a cornerstone of modern biological research, offering an
unparalleled window into the dynamic processes that govern life. However, the ideal
fluorescent probe for this delicate dance of observation has remained a moving target.
Traditional organic dyes and fluorescent proteins, while foundational, are often beleaguered by
issues of photobleaching, cytotoxicity, and low signal-to-noise ratios, especially in the context of
long-term imaging. The advent of fluorophores based on tetraphenylethylene (TPE) has
heralded a paradigm shift, addressing many of these long-standing challenges.

This comprehensive guide provides researchers, scientists, and drug development
professionals with a detailed exploration of the principles and protocols for leveraging the
unique advantages of TPE-based probes in live-cell imaging. We will delve into the core
photophysical properties that make these probes exceptional, provide step-by-step
experimental protocols, and offer insights into the rationale behind critical experimental
choices, ensuring the integrity and reproducibility of your findings.

The TPE Advantage: A Deep Dive into Aggregation-
Induced Emission and Two-Photon Excitation
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The remarkable utility of TPE-based probes stems from two key photophysical phenomena:
Aggregation-Induced Emission (AIE) and amenability to Two-Photon Excitation (TPE).

Aggregation-Induced Emission (AIE): Turning a Problem
into a Solution

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ),
where their fluorescence is diminished at high concentrations or in aggregated states. TPE-
based molecules, the pioneers of AIE, exhibit the opposite behavior.[1] They are weakly
emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1] This
is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks
non-radiative decay pathways and opens up a radiative channel, leading to strong light
emission.

This "light-up” characteristic is profoundly advantageous for cellular imaging. Probes can be
designed to target specific cellular components or respond to changes in the microenvironment
(e.g., viscosity, pH), leading to aggregation and a subsequent dramatic increase in
fluorescence only at the site of interest.[2] This inherently high signal-to-noise ratio minimizes
background fluorescence without the need for extensive washing steps that can stress live
cells.

Visualizing the AIE Mechanism

// Nodes Dissolved [label="Dissolved State\n(Weak Emission)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Aggregated [label="Aggregated State\n(Strong Emission)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excitation [label="Excitation\nLight",
shape=plaintext, fontcolor="#202124"]; NonRadiative [label="Non-Radiative\nDecay (Heat)",
shape=plaintext, fontcolor="#5F6368"]; Radiative [label="Radiative Decay\n(Fluorescence)",
shape=plaintext, fontcolor="#34A853"];

// Edges Excitation -> Dissolved [label="Energy Input"]; Dissolved -> NonRadiative
[label="Intramolecular\nRotation", style=dashed]; Excitation -> Aggregated [label="Energy
Input”]; Aggregated -> Radiative [label="Restricted Rotation", style=bold, color="#34A853"]; } .
Caption: The Aggregation-Induced Emission (AIE) Principle.

Two-Photon Excitation (TPE): Deeper, Gentler Imaging
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Two-photon excitation microscopy is a powerful imaging technique that offers significant
advantages for live-cell and deep-tissue imaging.[3][4] Unlike traditional one-photon
fluorescence, where a single high-energy photon excites the fluorophore, TPE utilizes the near-
simultaneous absorption of two lower-energy (typically near-infrared) photons to achieve the
same excitation.[3]

This fundamental difference leads to several key benefits:

e Reduced Phototoxicity and Photobleaching: The use of lower-energy, longer-wavelength
light significantly reduces the potential for photodamage to cells, making TPE ideal for long-
term imaging of sensitive biological processes.[5][6]

e Increased Penetration Depth: Near-infrared light scatters less within biological tissues,
allowing for imaging deeper into complex samples.[3]

» Inherent Optical Sectioning: Two-photon absorption is a non-linear process that is highly
localized to the focal point of the microscope objective. This provides intrinsic 3D resolution
without the need for a confocal pinhole, which can block precious emission photons.

TPE-based probes are often designed with large two-photon absorption cross-sections, making
them highly efficient for this advanced imaging modality.

Designing Your Live-Cell Imaging Experiment with
TPE-Based Probes

A successful live-cell imaging experiment hinges on careful planning and optimization. The
unique properties of TPE-based probes necessitate specific considerations in your
experimental design.

Probe Selection: Matching the Tool to the Task

The versatility of TPE chemistry allows for the design of a wide array of probes targeting
specific organelles or sensing various cellular parameters. The choice of probe is dictated by
the biological question at hand.
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Probe Design

Example TPE-Based

Target/Parameter Key Considerations
Strategy Probes
Cationic lipophilic
moieties (e.qg., ) )
_ _ Ensure mitochondrial
triphenylphosphonium )
) ) health is not
Mitochondria ) to leverage the TPE-TPP )
) ] compromised by the
mitochondrial
] probe.
membrane potential.
[7]
Weakly basic groups
(e.g., morpholine) that
become protonated Probe fluorescence
Lysosomes _ TPE-Lyso N
and trapped in the may be pH-sensitive.
acidic lysosomal
environment.[7][8]
) ) Assess potential
DNA-intercalating or
] o effects on DNA
Nucleus minor groove-binding TPE-Hoechst o
o replication or
moieties. o
transcription.
Hydrophobic

structures that

Probe dynamics may

Lipid Droplets o TPE-LD be influenced by lipid
partition into the )
. metabolism.
neutral lipid core.
Molecular rotors
whose intramolecular )
R ) Calibrate fluorescence
] ) rotation is hindered in i ) ]
Viscosity ] ] TPE-Visco intensity to known
viscous environments, ] )
) viscosity standards.
leading to enhanced
fluorescence.[2]
pH-sensitive Determine the pKa of
functional groups that the probe to ensure it
pH alter the electronic TPE-pH is sensitive within the
properties of the TPE desired physiological
core.[2] range.
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Table 1: Selection of TPE-Based Probes for Live-Cell Imaging

When selecting a probe, it is crucial to consider its photophysical properties, including its
absorption and emission spectra, quantum yield, and photostability.[9][10]

Step-by-Step Protocol for Live-Cell Staining with
TPE-Based Probes

This protocol provides a general framework for staining live cells with TPE-based probes.
Optimization of probe concentration and incubation time is critical and should be performed for
each new probe and cell line.

Materials

e TPE-based fluorescent probe

High-quality, sterile dimethyl sulfoxide (DMSO) for dissolving the probe

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Live-cell imaging vessel (e.g., glass-bottom dishes, chambered coverslips)

Healthy, sub-confluent cell culture

Protocol

e Probe Preparation:

o Prepare a stock solution of the TPE-based probe in DMSO. A typical concentration is 1-5
mM.

o Vortex thoroughly to ensure complete dissolution.
o Store the stock solution at -20°C, protected from light.

o Cell Seeding:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.youtube.com/watch?v=D7G_QXuqGgg
https://www.mdpi.com/2073-4409/13/8/683
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Seed cells onto the live-cell imaging vessel at a density that will result in 60-80%
confluency at the time of imaging.[1]

o Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5%
Co2.

e Probe Loading:

o On the day of the experiment, prepare a fresh working solution of the probe by diluting the
stock solution in pre-warmed cell culture medium or a suitable buffer like HBSS. The final
working concentration typically ranges from 1-10 uM, but this must be optimized.

o Remove the culture medium from the cells and wash once with pre-warmed PBS or
HBSS.

o Add the probe-containing medium to the cells.

o Incubate the cells for a specific period, typically ranging from 15 to 60 minutes, in the
incubator.[1][10] The optimal incubation time will depend on the probe's cell permeability
and targeting mechanism.

e Washing (Optional but Recommended):

o For many TPE-based AIE probes, a washing step may not be strictly necessary due to
their low fluorescence in the unbound state. However, to minimize any potential
background from non-internalized probe aggregates in the medium, a gentle wash is
recommended.

o Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed
culture medium or buffer.[10]

e Imaging:

o Replace the wash solution with fresh, pre-warmed imaging medium (phenol red-free
medium is often preferred to reduce background fluorescence).

o Proceed to image the cells using a two-photon or confocal microscope equipped for live-
cell imaging (with environmental control).
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Visualizing the Staining Workflow

/l Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prepare_Probe [label="Prepare Probe Stock\n(1-5 mM in DMSO)"]; Seed_Cells [label="Seed
Cells in\nimaging Dish"]; Incubate_Cells [label="Incubate Overnight"]; Prepare_Working
[label="Prepare Working Solution\n(1-10 uM in Medium)"]; Load_Probe [label="Incubate Cells
with Probe\n(15-60 min)"]; Wash_Cells [label="Wash Cells (Optional)"]; Add_Imaging_Medium
[label="Add Fresh Imaging Medium"]; Image_Cells [label="Acquire Images"]; End [label="End",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Probe; Start -> Seed_Cells; Seed_Cells -> Incubate_Cells;
Incubate_Cells -> Prepare_Working; Prepare_Probe -> Prepare_Working; Prepare_Working ->
Load_Probe; Load_Probe -> Wash_Cells; Wash_Cells -> Add_Imaging_Medium;
Add_Imaging_Medium -> Image_Cells; Image_Cells -> End; } . Caption: General workflow for
live-cell staining with TPE-based probes.

Optimizing Imaging Parameters for TPE-Based
Probes

The quality of live-cell imaging data is critically dependent on the imaging parameters. With
TPE-based probes, the goal is to maximize signal while minimizing phototoxicity.

Minimizing Phototoxicity

Phototoxicity is a major concern in live-cell imaging, as excessive light exposure can induce
cellular stress and artifacts, ultimately leading to cell death.[5][6]

o Laser Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise
ratio. The non-linear nature of TPE means that even small increases in laser power can lead
to a significant increase in fluorescence, but also a squared increase in photodamage.

o Exposure Time/Dwell Time: Minimize the time the laser dwells on each pixel. Faster scan
speeds can reduce the total light dose delivered to the sample.

o Wavelength Selection: Use longer excitation wavelengths whenever possible, as they are
generally less damaging to cells.[9]
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» Time-Lapse Imaging: For long-term experiments, increase the interval between image

acquisitions to allow the cells to recover.

Troubleshooting Common Issues

Problem

Potential Cause

Troubleshooting Steps

No or Weak Signal

- Incorrect excitation/emission
settings.- Probe concentration
is too low.- Insufficient
incubation time.- Probe

degradation.

- Verify microscope filter sets
and laser wavelength.-
Perform a concentration
titration to find the optimal
concentration.- Increase
incubation time.- Use a fresh

dilution of the probe.

High Background

- Probe concentration is too
high.- Probe has aggregated in
the medium.- Autofluorescence

from the medium or cells.

- Decrease probe
concentration.- Ensure the
probe is fully dissolved in the
working solution.- Use phenol
red-free imaging medium.-
Acquire an unstained control
image to assess

autofluorescence.

Cell Death/Blebbing

- Phototoxicity.- Probe

cytotoxicity.

- Reduce laser power and/or
exposure time.- Increase the
time interval between
acquisitions.- Perform a cell
viability assay (e.g., with a
live/dead stain) to assess
probe toxicity at the working

concentration.

Blurry Image

- Incorrect focus.- Low signal-

to-noise ratio.

- Carefully focus on the plane
of interest.- Optimize laser
power and detector gain.- Use
image averaging or
accumulation to improve

signal.
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Table 2: Troubleshooting Guide for TPE-Based Probe Imaging

Quantitative Analysis of Live-Cell Imaging Data

Live-cell imaging with TPE-based probes can generate a wealth of quantitative data. Various
image analysis software platforms can be used to extract meaningful information from your
images.[11][12]

¢ Intensity Measurements: Quantify changes in fluorescence intensity over time to monitor
dynamic processes such as ion concentration changes or enzymatic activity.

o Co-localization Analysis: Use probes for different organelles to study their spatial
relationships and interactions.

o Cell Tracking: Track the movement of cells or intracellular structures over time to study
processes like cell migration or organelle transport.

Conclusion and Future Perspectives

TPE-based probes with their unique AIE and TPE properties have emerged as powerful tools
for live-cell imaging, overcoming many of the limitations of traditional fluorophores. Their high
photostability, low cytotoxicity, and high signal-to-noise ratio make them particularly well-suited
for long-term, quantitative imaging of dynamic cellular processes.

The continued development of novel TPE-based probes with improved brightness, targeting
specificity, and responsiveness to a wider range of biological analytes will undoubtedly further
expand their applications in cell biology, drug discovery, and diagnostics. As our understanding
of the intricate design principles of these remarkable molecules grows, so too will our ability to
illuminate the deepest secrets of the living cell.

References

e Bio-protocol. (2024, January 14). Optimizing live-cell imaging: From probe to FLIM-STED
integration [Video]. YouTube. Retrieved from [Link]

e Gao, M., et al. (2021). Cell-permeable organic fluorescent probes for live-cell long-term
super-resolution imaging reveal lysosome-mitochondrion interactions.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28242295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5096676/
https://www.youtube.com/watch?v=xxxxxxxxxx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Gotz, R., et al. (2021). Click Chemistry with Cell-Permeable Fluorophores Expands the
Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International
Journal of Molecular Sciences, 22(15), 8233.

Wang, D., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and
Lysosomes. Frontiers in Chemistry, 10, 943793.

Laissue, P. F,, et al. (2021). Harnessing artificial intelligence to reduce phototoxicity in live
imaging. Journal of Cell Science, 134(15), jcs258832.

Bruker. (2019, February 13). BRUKER TWO PHOTON MICROSCOPY GUIDE.

Centers for Medicare & Medicaid Services. (2023, August 12). Targeted Probe and Educate.
Retrieved from [Link]

Mei, J., et al. (2021). Long-Term Dynamic Imaging of Cellular Processes Using an AIE Lipid
Order Probe in the Dual-Color Mode. Analytical Chemistry, 93(31), 10847-10855.

Chen, Y., et al. (2023). Design strategies for organelle-selective fluorescent probes: where to
start?. Chemical Society Reviews, 52(1), 18-42.

Vicar, T., et al. (2017). Analysis of live cell images: Methods, tools and opportunities.
Methods, 115, 2-14.

Fred Hutch. (n.d.). Two-photon fluorescence microscope basic training guide. Retrieved from
[Link]

Fix, M., et al. (2020).

WebPT. (2022, October 7). What is a TPE Audit, and How Should You Handle 1t?. Retrieved
from [Link]

Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it.
Bioessays, 39(8), 1700003.

Zhang, Y., et al. (2023). Rational Design of Organelle-Targeting/Migration Fluorescent
Probes via Bidirectional Regulatory Strategies and Computational Simulations. Analytical
Chemistry, 95(28), 10566—10575.

Li, H., et al. (2022). Fluorescent Imaging Probe Targeting Mitochondria Based on
Supramolecular Host—Guest Assembly and Disassembly. ACS Omega, 7(38), 33938-33946.

Telight. (2023, February 28). Webinar: Quantitave Phase Imaging for live-cell analysis
[Video]. YouTube. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.cms.gov/research-statistics-data-and-systems/monitoring-programs/medicare-fee-for-service-compliance-programs/medical-review-and-education/targeted-probe-and-educate-tpe
https://extranet.fredhutch.org/en/u/sci-res/iv/resources/equipment/two-photon-fluorescence-microscope-basic-training-guide.html
https://www.webpt.com/blog/what-is-a-tpe-audit-and-how-should-you-handle-it/
https://www.youtube.com/watch?v=xxxxxxxxxx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Oba, T., et al. (2019). Delivery of Fluorescent Probes using Streptolysin O for Fluorescence
Microscopy of Living Cells. Bio-protocol, 9(15), e3320.

Hilderbrand, S. A. (2010). Labels and probes for live cell imaging: overview and selection
guide. Methods in molecular biology (Clifton, N.J.), 591, 17-45.

Microforum. (2021, May 27). Troubleshooting Two-Photon Excitation With Filipin 11l Labeling.
Retrieved from [Link]

Wang, D., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and
Lysosomes. Frontiers in Chemistry, 10, 943793.

Noridian Medicare. (2023, July 30). Targeted Probe and Educate (TPE) - JF Part B.
Retrieved from [Link]

Kim, D., et al. (2021). Recent Advances in Organelle-Targeted Fluorescent Probes.
Molecules, 26(1), 217.

Van Valen, D. A., et al. (2016). Deep Learning Automates the Quantitative Analysis of
Individual Cells in Live-Cell Imaging Experiments.

Scientifica. (n.d.). Useful guides for one-, two- and three-photon imaging experiments.
Retrieved from [Link]

Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it.
Bioessays, 39(8), 1700003.

Goswami, S., et al. (2022). Organelle-targeting ratiometric fluorescent probes: design
principles, detection mechanisms, bio-applications, and challenges.

MagMutual. (n.d.). Understanding and Complying with a TPE Audit. Retrieved from [Link]

Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging
[Video]. YouTube. Retrieved from [Link]

University of Pennsylvania. (2004, October 18). Two-Photon Microscope General Imaging.
Retrieved from [Link]

ARVO Journals. (2024). Live-cell imaging of dynamic cellular events in RPE cells.
Investigative Ophthalmology & Visual Science, 65(8), 4945-4945.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://microforum.cc/t/troubleshooting-two-photon-excitation-with-filipin-iii-labeling/1118
https://med.noridianmedicare.com/web/jfb/cert-reviews/mr/tpe
https://www.scientifica.uk.com/storage/uploads/Scinapse-Multiphoton-Guides.pdf
https://www.magmutual.com/learning/article/understanding-and-complying-tpe-audit
https://www.youtube.com/watch?v=xxxxxxxxxx
https://www.med.upenn.edu/cnb/pdfs/SOP_Ultima.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Healthicity. (n.d.). Understanding Medicare's Targeted Probe and Educate (TPE) Program.
Retrieved from [Link]

Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

MDPI. (2024, July 11). Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer
Treatment. Retrieved from [Link]

MDPI. (2022). Recent Advances of Fluorescence Probes for Imaging of Ferroptosis Process.
Biosensors, 12(11), 978.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Long-Term Live Cell Tracking of Cancer and Stem Cells Using a Biocompatible
Fluorescent Nanoparticle Based Upon Aggregation Induced Emission (AIE Dot)
Nanotechnology [sigmaaldrich.com]

2. Long-Term Dynamic Imaging of Cellular Processes Using an AIE Lipid Order Probe in the
Dual-Color Mode - PubMed [pubmed.ncbi.nim.nih.gov]

3. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher
Scientific - HK [thermofisher.com]

4. youtube.com [youtube.com]
5. publications.mpi-cbg.de [publications.mpi-cbg.de]

6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed
[pubmed.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

8. Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes - PMC
[pmc.ncbi.nlm.nih.gov]

9. youtube.com [youtube.com]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.healthicity.com/resources/understanding-medicares-targeted-probe-and-educate-tpe-program
https://www.creative-biolabs.com/cell-biology/live-cell-imaging-protocol-troubleshooting.htm
https://www.mdpi.com/1420-3049/29/14/3201
https://www.benchchem.com/product/b1597273?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/luminicell-live-cell-tracking-nanoparticles
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/luminicell-live-cell-tracking-nanoparticles
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/luminicell-live-cell-tracking-nanoparticles
https://pubmed.ncbi.nlm.nih.gov/34219453/
https://pubmed.ncbi.nlm.nih.gov/34219453/
https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/probes-for-organelles/probes-for-lysosomes-peroxisomes-and-yeast-vacuoles.html
https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/probes-for-organelles/probes-for-lysosomes-peroxisomes-and-yeast-vacuoles.html
https://www.youtube.com/watch?v=bbhd_SqqLBk
https://publications.mpi-cbg.de/Icha_2017_6914.pdf
https://pubmed.ncbi.nlm.nih.gov/28749075/
https://pubmed.ncbi.nlm.nih.gov/28749075/
https://www.mdpi.com/1420-3049/26/1/217
https://pmc.ncbi.nlm.nih.gov/articles/PMC9343947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9343947/
https://www.youtube.com/watch?v=D7G_QXuqGgg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 10. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal
Markers for Two-Color Live-Cell STED Nanoscopy [mdpi.com]

e 11. Analysis of live cell images: Methods, tools and opportunities - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. Deep Learning Automates the Quantitative Analysis of Individual Cells in Live-Cell
Imaging Experiments - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Revolutionizing Live-Cell Dynamics: Advanced
Protocols for TPE-Based Probes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597273#protocols-for-live-cell-imaging-with-tpe-
based-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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